An In-depth Technical Guide to the Chemical Properties of N-(2-Methoxyethyl)isopropylamine
An In-depth Technical Guide to the Chemical Properties of N-(2-Methoxyethyl)isopropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Methoxyethyl)isopropylamine, a secondary amine of significant interest in synthetic chemistry, presents a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic characterization, offering valuable insights for its application in research and development, particularly in the pharmaceutical and agrochemical sectors. The dual-character of this molecule, imparted by the bulky isopropyl group and the polar, flexible 2-methoxyethyl chain, makes it a versatile building block for the synthesis of complex molecular architectures with tailored physicochemical properties.[1]
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of N-(2-Methoxyethyl)isopropylamine is essential for its effective use in synthesis and process development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₅NO | [2][3] |
| Molecular Weight | 117.19 g/mol | [2][3] |
| CAS Number | 104678-18-4 | [3] |
| IUPAC Name | N-(2-methoxyethyl)propan-2-amine | [3] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 125 °C | [2] |
| Density | 0.82 g/cm³ | [2] |
| Refractive Index | 1.4060-1.4100 | [2] |
| Flash Point | 40 °C | [2] |
| Vapor Pressure | 14.1 mmHg at 25°C | [2] |
Synthesis and Purification
The synthesis of N-(2-Methoxyethyl)isopropylamine can be achieved through several established methods for amine formation. The most common approaches involve the nucleophilic substitution reaction between isopropylamine and a 2-methoxyethyl halide or the reductive amination of methoxyacetaldehyde with isopropylamine.
Reductive Amination of Methoxyacetaldehyde with Isopropylamine
Reductive amination is a highly efficient and widely used method for the synthesis of secondary amines.[4] This approach involves the reaction of an aldehyde or ketone with a primary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding secondary amine. For the synthesis of N-(2-Methoxyethyl)isopropylamine, methoxyacetaldehyde is reacted with isopropylamine, followed by reduction with a suitable reducing agent such as sodium borohydride or sodium cyanoborohydride.[1]
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of methoxyacetaldehyde (1.0 equivalent) in an appropriate solvent such as methanol or ethanol, add isopropylamine (1.0-1.2 equivalents). The reaction mixture is stirred at room temperature to facilitate the formation of the iminium ion intermediate.
-
Reduction: The reaction mixture is then cooled in an ice bath, and a solution of sodium borohydride (1.0-1.5 equivalents) in the same solvent is added portion-wise, maintaining the temperature below 20°C.
-
Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS). The reaction is then quenched by the addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield pure N-(2-Methoxyethyl)isopropylamine.
Spectroscopic Characterization
The structural elucidation and confirmation of N-(2-Methoxyethyl)isopropylamine are achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum of N-(2-Methoxyethyl)isopropylamine is expected to show distinct signals corresponding to the different proton environments. The isopropyl group will exhibit a doublet for the six methyl protons and a septet for the methine proton. The methoxyethyl group will show a singlet for the methoxy protons and two triplets for the methylene protons. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The chemical shifts will be influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.[5] The two methyl carbons of the isopropyl group will be equivalent, and the methine carbon will appear further downfield. The carbons of the methoxyethyl group will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum is valuable for identifying the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹.[6]
-
C-H stretch: Strong absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the alkyl groups.[6]
-
C-O stretch: A strong absorption band in the region of 1050-1150 cm⁻¹ characteristic of the ether linkage.
-
C-N stretch: A medium absorption band in the region of 1020-1250 cm⁻¹ for the aliphatic amine.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 117. The fragmentation pattern of aliphatic amines is typically dominated by α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[7] For N-(2-Methoxyethyl)isopropylamine, this would lead to the formation of characteristic fragment ions.
Chemical Reactivity and Applications
The reactivity of N-(2-Methoxyethyl)isopropylamine is primarily governed by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties to the molecule.
Nucleophilicity and Basicity
As a secondary amine, N-(2-Methoxyethyl)isopropylamine is a moderately strong base and a good nucleophile. Its basicity is expected to be similar to that of other simple dialkylamines. For comparison, the pKa of the conjugate acid of isopropylamine is 10.63.[8] This nucleophilicity allows it to readily react with a variety of electrophiles.
Key Reactions and Synthetic Utility
-
N-Alkylation and N-Acylation: The nitrogen atom can be further alkylated with alkyl halides or acylated with acid chlorides or anhydrides to form tertiary amines and amides, respectively. These reactions are fundamental in building more complex molecular structures.[9]
-
Reaction with Carbonyl Compounds: It can react with aldehydes and ketones to form enamines or undergo reductive amination to yield tertiary amines.
-
Applications in Pharmaceutical Synthesis: N-(2-Methoxyethyl)isopropylamine is a key intermediate in the synthesis of the well-known beta-blocker, metoprolol.[1] The isopropylamino and methoxyethyl moieties are crucial components of the final drug structure, influencing its pharmacological activity and pharmacokinetic properties.
-
Applications in Agrochemicals: This amine also serves as an intermediate in the synthesis of various agrochemical products, where its incorporation can enhance the efficacy of the final active ingredients.[2][10]
Safety and Handling
N-(2-Methoxyethyl)isopropylamine is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[3] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
N-(2-Methoxyethyl)isopropylamine is a valuable and versatile secondary amine with a unique structural combination that makes it a key building block in organic synthesis. Its well-defined chemical and physical properties, coupled with its predictable reactivity, allow for its effective application in the development of pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, spectroscopic characteristics, and safe handling procedures, as outlined in this guide, is crucial for researchers and scientists to fully leverage its synthetic potential.
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